Methyl 1-(2-(m-tolyloxy)acetyl)-1H-indole-3-carboxylate

Description

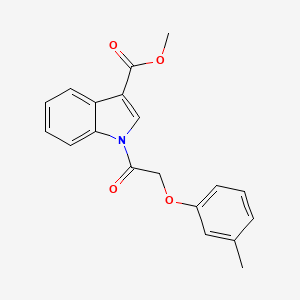

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-[2-(3-methylphenoxy)acetyl]indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-13-6-5-7-14(10-13)24-12-18(21)20-11-16(19(22)23-2)15-8-3-4-9-17(15)20/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSWOVOKKBJVSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-(m-tolyloxy)acetyl)-1H-indole-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the indole core, followed by the introduction of the m-tolyloxyacetyl group and the methyl ester group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-(m-tolyloxy)acetyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that indole derivatives exhibit significant anticancer properties. Methyl 1-(2-(m-tolyloxy)acetyl)-1H-indole-3-carboxylate has been shown to inhibit the proliferation of various cancer cell lines. For example, studies have demonstrated its ability to induce apoptosis in cancer cells through modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines and inhibit pathways associated with chronic inflammation, making it a candidate for treating inflammatory diseases .

Neuroprotective Properties

Recent studies suggest that this compound may possess neuroprotective effects, potentially beneficial in conditions such as Alzheimer's disease. It is believed to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

Anticancer Efficacy

In vitro studies conducted on breast and lung cancer cell lines revealed that methyl 1-(2-(m-tolyloxy)acetyl)-1H-indole-3-carboxylate significantly reduced cell viability compared to control groups. The mechanism was linked to the activation of caspase-3, a critical enzyme in the apoptosis pathway .

Anti-inflammatory Mechanism

A study evaluating the anti-inflammatory effects of this compound demonstrated a marked decrease in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential utility in treating conditions like rheumatoid arthritis .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 1-(2-(m-tolyloxy)acetyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

a. Substituent Position on the Acetyl Group

- Methyl 1-(2-(o-Tolyloxy)acetyl)-1H-indole-3-carboxylate (): The ortho-tolyloxy isomer differs in the position of the methyl group on the aryloxy moiety.

- Methyl 1-(2-Methoxy-2-oxoethyl)-1H-indole-3-carboxylate ():

Replacing the m-tolyloxy group with a methoxy substituent simplifies the structure. This compound was used as a reference for quantifying depolymerization products of indole-based polyesters, suggesting that electron-withdrawing groups (e.g., methoxy) may enhance enzymatic hydrolysis compared to bulkier aryloxy groups .

b. Indole Core Modifications

- Methyl 1-Methyl-1H-indole-3-carboxylate ():

This analog lacks the acetyl and tolyloxy groups, featuring only a methyl group at the 1-position. Its crystal structure reveals coplanar indole and ester moieties stabilized by intermolecular hydrogen bonds (N–H⋯O), with a melting point of 410 K and UV λmax at 297 nm . The absence of the acetyl-tolyloxy chain likely improves solubility in polar solvents.

- Ethyl 2-[(N-Methoxy-N-methyl-carbamoyl)methyl]-1-(phenylsulfonyl)-1H-indole-3-carboxylate ():

Substitution with a phenylsulfonyl group and an ethyl ester alters electronic properties and crystal packing. The dihedral angle between the indole and phenylsulfonyl groups (83.17°) highlights steric effects absent in the target compound .

Physical and Spectroscopic Properties

Key Observations :

- The acetyl-tolyloxy group in the target compound is expected to downfield-shift aromatic protons in ¹H-NMR due to electron-withdrawing effects.

- IR spectra would likely show peaks for both ester (1700–1750 cm⁻¹) and acetyl (1650–1700 cm⁻¹) carbonyl groups.

Biological Activity

Methyl 1-(2-(m-tolyloxy)acetyl)-1H-indole-3-carboxylate, known by its CAS number 424807-23-8, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for Methyl 1-(2-(m-tolyloxy)acetyl)-1H-indole-3-carboxylate is with a molecular weight of 323.34 g/mol. The compound features an indole core, which is known for its diverse biological activities, including anticancer properties.

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, the presence of the indole moiety in Methyl 1-(2-(m-tolyloxy)acetyl)-1H-indole-3-carboxylate may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines through mechanisms such as:

- Inhibition of cell cycle progression : Indole derivatives often interfere with cell cycle regulators, leading to cell cycle arrest.

- Induction of apoptosis : Compounds similar to Methyl 1-(2-(m-tolyloxy)acetyl)-1H-indole-3-carboxylate have been shown to activate caspases, which are crucial for the apoptotic pathway.

Anti-inflammatory Activity

Indole derivatives have also been reported to possess anti-inflammatory properties. The m-tolyloxy group may enhance the compound's ability to modulate inflammatory pathways, potentially through:

- Inhibition of pro-inflammatory cytokines : Similar compounds have been shown to reduce levels of TNF-alpha and IL-6 in vitro.

- Blocking NF-kB signaling : This pathway is crucial in the inflammatory response, and its inhibition could lead to reduced inflammation.

Structure-Activity Relationship (SAR)

The biological activity of Methyl 1-(2-(m-tolyloxy)acetyl)-1H-indole-3-carboxylate can be influenced by modifications to its structure. Key observations from SAR studies include:

- Substituent effects : The presence of electron-donating groups (like methyl or methoxy) on the aromatic ring can enhance cytotoxicity against cancer cells.

- Indole position : Variations in substituents at different positions on the indole ring can significantly alter potency and selectivity.

Case Studies and Research Findings

Several studies have explored the biological activity of related indole compounds, providing insights into the potential efficacy of Methyl 1-(2-(m-tolyloxy)acetyl)-1H-indole-3-carboxylate:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Indole derivative | Antitumor | <10 µM | |

| Thiazole-linked indoles | Cytotoxicity | <20 µM | |

| Indole carboxamides | Anti-inflammatory | IC50 < 30 µM |

These findings suggest that analogs of Methyl 1-(2-(m-tolyloxy)acetyl)-1H-indole-3-carboxylate may exhibit similar or enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.